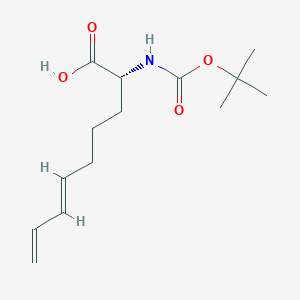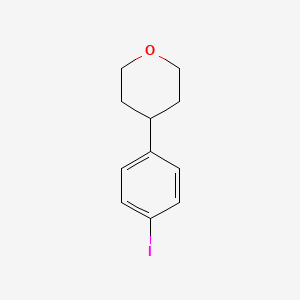
(R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a naphthalene ring attached to the amino acid backbone, which imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene and amino acid derivatives.
Naphthylation: The naphthalene ring is introduced to the amino acid backbone through a Friedel-Crafts alkylation reaction. This involves the reaction of naphthalene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired ®-enantiomer. This can be achieved through methods such as chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include naphthyl ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring enhances its binding affinity to hydrophobic pockets in proteins, while the amino acid backbone facilitates specific interactions with active sites. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(naphthalen-1-yl)propanoic acid: Another naphthalene-substituted amino acid with similar structural features.
®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: A derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
®-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid is unique due to the specific position of the naphthalene ring and the chiral center, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
KJCNFUSUQWTOIN-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)









